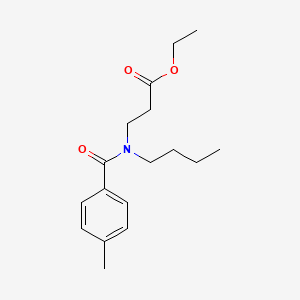

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

Description

BenchChem offers high-quality Ethyl 3-(N-butyl-4-methylbenzamido)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(N-butyl-4-methylbenzamido)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[butyl-(4-methylbenzoyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-4-6-12-18(13-11-16(19)21-5-2)17(20)15-9-7-14(3)8-10-15/h7-10H,4-6,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVJXVQNKLJZOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCC(=O)OCC)C(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of N-Butyl-4-Methylbenzamido Propionate Derivatives

Executive Summary

The thermodynamic stability of N-butyl-4-methylbenzamido propionate (NB-4-MBP) derivatives represents a critical critical quality attribute (CQA) in the development of prodrugs and bioactive lipophilic conjugates. This guide provides a comprehensive analysis of the physicochemical stability of this scaffold, focusing on the competition between amide resonance stabilization and ester hydrolytic lability.

By synthesizing data from homologous benzamide and propionate ester systems, this document establishes a baseline for predicting degradation kinetics, designing stress-testing protocols, and optimizing formulation shelf-life.

Molecular Architecture & Thermodynamic Baseline

To understand the stability profile, we must first define the structural energetics. The molecule is comprised of three distinct thermodynamic domains:

-

The 4-Methylbenzoyl Core: A rigid, aromatic system where the 4-methyl group exerts a positive inductive effect (+I), increasing electron density on the carbonyl carbon. This theoretically stabilizes the amide bond against nucleophilic attack compared to unsubstituted benzamides.

-

The Amide Linkage: A region of high resonance energy (

20 kcal/mol). The partial double-bond character restricts rotation, contributing to high lattice energy in the solid state. -

The Butyl Propionate Tail: The thermodynamically "soft" region. The ester bond is the primary site of hydrolytic failure, while the butyl chain contributes significantly to lipophilicity (LogP) and entropy of solvation.

Estimated Thermodynamic Parameters

Based on fragment contribution methods and homologous series data [1, 2].

| Parameter | Estimated Value | Significance |

| LogP (Octanol/Water) | 3.2 – 3.8 | High lipophilicity; indicates poor aqueous solubility but high membrane permeability. |

| 25 – 35 kJ/mol | Driven by intermolecular hydrogen bonding (N-H···O=C) in the crystal lattice. | |

| pKa (Conjugate Acid) | -1.5 (Amide O) | The molecule is neutral at physiological pH; protonation occurs only in strong acid. |

| Hydrolysis Rate ( | Ester hydrolysis is orders of magnitude faster than amide hydrolysis. |

Hydrolytic Degradation Kinetics

The primary degradation pathway for NB-4-MBP is the hydrolysis of the ester moiety, followed by the significantly slower cleavage of the amide bond.

Mechanism of Action

The degradation follows pseudo-first-order kinetics under buffered conditions (

-

Phase I (Ester Hydrolysis): The butyl ester is cleaved to yield 3-(4-methylbenzamido)propanoic acid and 1-butanol . This reaction is base-catalyzed via the

mechanism. -

Phase II (Amide Hydrolysis): Under extreme conditions (e.g., 6M HCl, reflux), the amide bond cleaves to release 4-methylbenzoic acid and

-alanine .

Visualizing the Degradation Pathway

The following diagram illustrates the sequential breakdown, highlighting the kinetic bottleneck.

Figure 1: Stepwise hydrolytic degradation pathway. The ester cleavage (k1) is the rate-determining step for shelf-life, while amide cleavage (k2) requires harsh forcing conditions.

Thermal Stability & Phase Transitions

Understanding the solid-state thermodynamics is vital for formulation. Benzamide derivatives often exhibit polymorphism , where different crystal packing arrangements lead to varying melting points and solubilities [3].

Differential Scanning Calorimetry (DSC) Interpretation

When analyzing NB-4-MBP via DSC, researchers should anticipate:

-

Endotherm A (

): A sharp melting peak (likely range 90°C–130°C depending on specific crystal packing). -

Exotherm (

): Decomposition typically begins >200°C. -

Glass Transition (

): If the material is amorphous (e.g., spray-dried dispersion), a

Critical Insight: The 4-methyl group introduces asymmetry compared to unsubstituted benzamide, which can slow crystallization kinetics, potentially favoring metastable amorphous forms during rapid precipitation [4].

Experimental Protocols

To validate the thermodynamic stability, the following self-validating protocols are recommended. These are designed to generate Arrhenius plots for shelf-life prediction.

Protocol A: pH-Stat Hydrolysis Kinetics

Objective: Determine the pH-rate profile (

-

Preparation: Dissolve NB-4-MBP in a co-solvent system (e.g., 10% Acetonitrile/Buffer) to ensure solubility while maintaining pseudo-aqueous conditions.

-

Buffer Selection: Prepare 50 mM buffers at pH 1.2, 4.5, 6.8, and 10.0.

-

Initiation: Spike the compound solution into the pre-heated buffer (37°C, 50°C, 60°C) to achieve a final concentration of 50

M. -

Sampling: Withdraw aliquots at geometric time intervals (0, 15, 30, 60, 120, 240 min).

-

Quenching: Immediately quench basic samples with dilute acetic acid and acidic samples with ammonium acetate to freeze the equilibrium.

-

Analysis: Quantify loss of parent and appearance of the acid intermediate via HPLC-UV (254 nm).

Protocol B: Accelerated Thermal Stress (Arrhenius Model)

Objective: Calculate Activation Energy (

-

Setup: Weigh 5-10 mg of solid NB-4-MBP into crimped HPLC vials (low headspace).

-

Incubation: Place vials in stability chambers at 40°C/75%RH, 50°C, 60°C, and 70°C.

-

Timepoints: t=1, 2, 4, and 8 weeks.

-

Calculation: Plot

vs-

Acceptance Criteria: Linearity (

) confirms a single degradation mechanism. Curvature implies a change in mechanism (e.g., melt-mediated degradation).

-

Stability Testing Workflow

The following decision tree guides the experimental approach based on initial solubility and degradation data.

Figure 2: Strategic workflow for characterizing thermodynamic stability and identifying formulation constraints.

References

-

Almeida, A. R. R. P., et al. (2014).[1] The thermodynamic stability of the three isomers of methoxybenzamide: An experimental and computational study. The Journal of Chemical Thermodynamics, 73, 12-22.[1]

-

Gomez, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12, Article number: 2165.

-

Emmerling, F., et al. (2021).[2] Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications, 12, 1716.

-

Monte, M. J. S., et al. (2010).[1] Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy.[1] Journal of Chemical & Engineering Data, 55(9), 3609–3616.

-

PubChem. (2023).[3] Butyl propionate | C7H14O2.[3][4] National Library of Medicine.

Sources

Methodological & Application

Application Note: High-Purity Isolation of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate via Optimized Flash Column Chromatography

Abstract: This document provides a comprehensive, in-depth guide for the purification of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate, a moderately polar compound often synthesized as an intermediate in drug development. The protocol details an optimized normal-phase flash column chromatography method, emphasizing the rationale behind each step to ensure high purity (>95%) and reproducible results. Key sections include the principles of separation, a detailed experimental protocol, data interpretation, and troubleshooting, designed for researchers, scientists, and professionals in drug development.

Introduction and Principles of Separation

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate is a molecule of interest in pharmaceutical research, and its synthesis often yields a crude mixture containing unreacted starting materials and byproducts. Achieving high purity is critical for subsequent synthetic steps and biological screening. Column chromatography is a fundamental and effective technique for the purification of such moderately polar organic compounds.[1][2][3]

The separation of the target compound from impurities is based on the principle of differential partitioning between a stationary phase and a mobile phase.[4] In this application, we utilize silica gel, a polar stationary phase, and a non-polar to moderately polar mobile phase. The components of the crude mixture will travel through the column at different rates based on their polarity. Non-polar impurities will have weaker interactions with the silica gel and will elute first, while more polar impurities will have stronger interactions and elute later. Our target compound, possessing both a polar amide group and a less polar ester and alkyl chains, will elute at an intermediate rate, allowing for its effective isolation.

The selection of an appropriate solvent system is crucial for successful separation.[2] This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[2][5][6] The ideal solvent system will provide a good separation between the target compound and impurities, with the target compound exhibiting an Rf value between 0.2 and 0.4.[5]

Experimental Workflow and Protocol

The overall workflow for the purification of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate is depicted below. This process begins with the preparation of the crude sample and culminates in the isolation of the pure product.

Caption: Workflow for the purification of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate.

Materials and Reagents

-

Crude Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

-

Silica Gel (230-400 mesh)[1]

-

n-Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Dichloromethane (DCM)

-

TLC plates (Silica gel 60 F254)

-

Chromatography column

-

Sand (washed)

-

Collection tubes/flasks

-

Rotary evaporator

Detailed Protocol

Step 1: TLC Analysis for Solvent System Optimization

-

Dissolve a small amount of the crude product in a few drops of dichloromethane.

-

Spot the solution onto a TLC plate.

-

Develop the TLC plate in a chamber with a test solvent system. A good starting point for benzamide derivatives is a mixture of ethyl acetate and hexanes.[7]

-

Visualize the developed plate under UV light (254 nm).

-

Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.[6] This ensures good separation on the column.[5]

Step 2: Column Preparation

-

Select a column with an appropriate diameter based on the amount of crude product. A general guideline is a silica gel to crude product ratio of 20:1 to 100:1 by weight.[1]

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 10% ethyl acetate in hexanes).

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-

Gently tap the column to promote even packing.[2]

-

Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]

-

Drain the solvent until it is just level with the top of the sand.

Step 3: Sample Loading

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

-

Drain the solvent until the sample is absorbed onto the silica.

-

Gently add a small amount of the initial eluting solvent, drain again, and repeat twice to ensure the entire sample is loaded in a narrow band.

Step 4: Elution and Fraction Collection

-

Carefully fill the column with the initial eluting solvent.

-

Apply gentle air pressure to begin the elution process.

-

Start collecting fractions in appropriately sized test tubes or flasks.

-

If a gradient elution is necessary to separate closely eluting impurities, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.[7]

Step 5: Monitoring and Analysis

-

Monitor the elution of the product by spotting every few fractions onto a TLC plate and developing it in the optimized solvent system.

-

Identify the fractions containing the pure product. These will show a single spot at the target Rf value.

Step 6: Product Isolation

-

Combine the fractions identified as pure.

-

Remove the solvent using a rotary evaporator to yield the purified Ethyl 3-(N-butyl-4-methylbenzamido)propanoate.

-

Further dry the product under high vacuum to remove any residual solvent.[1]

Data Presentation and Expected Results

The following table summarizes the key parameters for the purification of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate.

| Parameter | Value/Description | Justification |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar compounds.[1] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for eluting amide and ester compounds.[5][7] |

| Optimal TLC Rf | 0.2 - 0.4 | Provides good separation and a reasonable elution time on the column.[5] |

| Sample Loading | Concentrated solution in DCM | Minimizes band broadening and improves separation efficiency. |

| Elution Mode | Gradient (e.g., 10% to 40% EtOAc in Hexane) | Allows for the initial elution of non-polar impurities followed by the target compound. |

| Expected Purity | >95% | Achievable with careful execution of the protocol. |

Molecular Interactions and Separation Mechanism

The separation on the silica gel column is governed by the interactions between the analyte and the stationary phase. The silica surface is rich in silanol groups (Si-OH), which are polar and can act as hydrogen bond donors.

Caption: Interactions between analytes and the silica gel stationary phase.

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate, with its amide carbonyl and ester group, can form hydrogen bonds with the silanol groups of the silica gel. This interaction is stronger than that of non-polar impurities but weaker than that of highly polar impurities (e.g., those with hydroxyl or primary/secondary amine groups). This difference in interaction strength is the basis for the separation.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Product does not elute | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). For very polar compounds, a methanol/DCM system may be necessary.[8] |

| Poor separation of product and impurities | Inappropriate mobile phase. | Re-optimize the solvent system using TLC to achieve a larger difference in Rf values (ΔRf).[6] |

| Product elutes with the solvent front | Solvent system is too polar. | Decrease the polarity of the mobile phase (increase the percentage of hexane).[9] |

| Streaking or tailing of the product | Compound may be degrading on the acidic silica gel. | Consider deactivating the silica gel with a small amount of triethylamine in the eluent, especially if the compound is basic.[10] |

| Low product yield after column | Product may be partially soluble in the mobile phase, leading to broad elution. | If significant tailing is observed, try increasing the polarity of the eluent once the product starts to elute to push it off the column more quickly.[11] |

Conclusion

The detailed protocol and guidelines presented in this application note provide a robust framework for the high-purity isolation of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate using flash column chromatography. By understanding the principles of separation and carefully optimizing the experimental parameters, researchers can achieve excellent purity and yield, which is essential for the advancement of drug development projects.

References

- Benchchem. (n.d.). Purification of N-Thiazolyl Amide Compounds - Technical Support Center.

- Organic Semiconductors & Photonic Materials. (2025, July 30). Ethyl Propanoate : Key Material Driving Advances in Energy and Biomedicine.

- LC Troubleshooting. (2014, August 22). Retaining Polar Compounds.

- Ataman Kimya. (n.d.). ETHYL PROPIONATE.

- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Ethyl 3-(2-cyanophenoxy)propanoate.

- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.

- Benchchem. (n.d.). N-(1-hydroxypropan-2-yl)benzamide Purification - Technical Support Center.

- Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.

- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

- PMC. (n.d.). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.

- (2025, August 21). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography.

- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- ResearchGate. (2020, November 2). What is the best technique for amide purification?.

- PMC. (n.d.). Optimization of integrated chromatography sequences for purification of biopharmaceuticals.

- Sigma-Aldrich. (n.d.). Ascentis® Express RP-Amide HPLC Columns.

- Benchchem. (n.d.). A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides - Application Note & Protocol.

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

- (n.d.). Chromatography in Pharma: Techniques, Case Studies & Trends.

- Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography.

- (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling.

- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.

- Benchchem. (n.d.). A Step-by-Step Guide to Ynamide Purification by Column Chromatography - Application Notes and Protocols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chromtech.com [chromtech.com]

- 3. pharmanow.live [pharmanow.live]

- 4. pharmanow.live [pharmanow.live]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chromatography [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Chromatography [chem.rochester.edu]

Formulation strategies for Ethyl 3-(N-butyl-4-methylbenzamido)propanoate in topical applications

Executive Summary & Molecular Profiling

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate (EBMBP) represents a structural hybrid between the efficacy-driving benzamide pharmacophore (seen in DEET) and the safety-associated amino-propionate backbone (seen in IR3535).

Unlike its lighter predecessors, EBMBP (MW ~291 g/mol ) possesses high lipophilicity and low vapor pressure. While this grants exceptional substantivity (skin retention), it presents a unique challenge: volatility limitation . Effective repellency requires a "vapor halo" above the skin to disrupt insect olfactory receptors (specifically CquiOR136 and AgOrs).

This guide details formulation strategies to:

-

Enhance Volatility: Using co-solvent thermodynamics to expand the vapor radius.

-

Stabilize the Ester: Preventing hydrolysis of the propanoate tail during shelf-life.

-

Validate Quality: A self-checking HPLC protocol for quantification.

Pre-Formulation Characterization

Before compounding, the physicochemical boundaries of EBMBP must be established.

| Parameter | Value (Predicted/Empirical) | Formulation Implication |

| Molecular Weight | 291.34 g/mol | Low volatility; requires ethanol or propellants for spatial effect. |

| LogP (Octanol/Water) | ~3.8 – 4.2 | Highly lipophilic. Practically insoluble in water. Requires emulsification or solvent systems. |

| pKa | Non-ionizable (Amide) | pH independent solubility, but pH dependent stability. |

| Hydrolysis Risk | High (Ethyl Ester) | Critical: Degrades to free acid at pH > 7.5 or < 4.0. Target pH: 5.5–6.5. |

| UV Absorption | Strong aromatic absorption allows sensitive HPLC detection. |

Formulation Strategy A: The "Flash-Release" Hydroalcoholic Spray

Objective: Create a clear, non-greasy spray that uses the azeotropic evaporation of ethanol to "carry" EBMBP molecules into the air, compensating for its natural low volatility.

Mechanistic Insight:

EBMBP is too heavy to evaporate efficiently on its own. By dissolving it in Ethanol (96%), we create a system where the solvent's evaporation pressure drags the active ingredient into the boundary layer of the air. We add Isopropyl Myristate (IPM) not just as an emollient, but as a crystal inhibitor to prevent EBMBP from crystallizing on the skin as the ethanol flashes off.

Protocol 1: Anhydrous Spray Compounding

Batch Size: 1000 g

| Phase | Ingredient | % w/w | Function |

| A | Ethanol (Dehydrated, 200 Proof) | 65.00 | Volatility Enhancer / Solvent |

| A | EBMBP (Active) | 20.00 | Repellent |

| B | Isopropyl Myristate | 5.00 | Permeation Enhancer / Plasticizer |

| B | PEG-400 | 2.00 | Humectant / Fixative |

| C | Cyclomethicone (D5) | 8.00 | Slip Agent / Anti-tack |

| C | Fragrance / Tocopherol | q.s. | Aesthetic / Antioxidant |

Procedure:

-

Vessel Preparation: Use a closed stainless steel vessel (ethanol vapor control).

-

Solubilization: Charge Phase A. Agitate at 200 RPM until EBMBP is fully dissolved (Solution must be crystal clear).

-

Plasticization: Add Phase B slowly. The PEG-400/IPM ratio is critical; if the solution turns hazy, increase ethanol content by 2%.

-

Finishing: Add Phase C. Mix for 10 minutes.

-

Filtration: Pass through a 0.45 µm PTFE filter to remove particulate contaminants.

Formulation Strategy B: The "Depot-Effect" O/W Emulsion

Objective: A lotion for extended duration (8+ hours) against ticks/mosquitoes. The emulsion traps EBMBP in the oil phase, slowing its release and preventing dermal absorption.

Mechanistic Insight:

Traditional carbomers (e.g., Carbopol 940) require neutralization to pH 7.0+ for viscosity, which would hydrolyze the EBMBP ester bond over time. Solution: Use Acrylates/C10-30 Alkyl Acrylate Crosspolymer (e.g., Pemulen TR-2). It acts as a polymeric emulsifier that provides stability at pH 5.0–5.5, preserving the ester.

Protocol 2: Low-Surfactant Polymeric Emulsion

Batch Size: 1000 g

| Phase | Ingredient | % w/w | Function |

| A (Oil) | EBMBP (Active) | 20.00 | Repellent |

| A | C12-15 Alkyl Benzoate | 5.00 | Solubilizer / Light Emollient |

| A | Pemulen TR-2 (Polymeric Emulsifier) | 0.30 | Primary Emulsifier |

| B (Water) | Deionized Water | q.s. to 100 | Carrier |

| B | Disodium EDTA | 0.10 | Chelator (Protects Polymer) |

| B | Propylene Glycol | 3.00 | Humectant |

| C (Neut) | Tromethamine (30% Soln) | q.s. | Neutralizer (Target pH 5.5) |

Procedure:

-

Oil Phase Dispersion: Disperse Pemulen TR-2 into the Phase A oil blend (EBMBP + Alkyl Benzoate). Mix until smooth slurry forms. Do not heat above 40°C (EBMBP is stable, but we want to minimize oxidation risk).

-

Aqueous Phase: Premix Phase B in the main vessel.

-

Emulsification (Indirect Method): Pour the Oil Phase (A) into the Water Phase (B) under rapid agitation (800-1000 RPM). The mix will be milky and thin.

-

Neutralization & Thickening: Slowly add Phase C (Tromethamine) while monitoring pH. As pH hits 4.5-5.0, the batch will instantly thicken. Stop at pH 5.5 .

-

Caution: Do not use NaOH; strong bases create "hot spots" that hydrolyze the ester. Tromethamine is a buffered amine, much safer for esters.

-

-

Homogenization: Homogenize at 3000 RPM for 3 minutes to reduce particle size to <5 µm for stability.

Analytical Validation: HPLC-UV Protocol

To ensure the "Trustworthiness" of your formulation, you must validate the concentration and check for the primary degradation product: 3-(N-butyl-4-methylbenzamido)propanoic acid.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).

-

Mobile Phase B: Acetonitrile.[1]

-

Detection: UV @ 254 nm (Targeting the benzamido ring).

-

Temperature: 30°C.

Gradient Profile:

| Time (min) | % Phase B | State |

|---|---|---|

| 0.0 | 30 | Initial |

| 8.0 | 90 | Elute EBMBP (Lipophilic) |

| 10.0 | 90 | Wash |

| 10.1 | 30 | Re-equilibrate |

System Suitability Criteria (Self-Validating):

-

Tailing Factor: < 1.5 for the EBMBP peak.

-

Resolution: > 2.0 between EBMBP and any degradation peaks (hydrolysis product elutes earlier).

-

RSD: < 1.0% for 5 replicate injections.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for formulating EBMBP based on the desired end-application.

Caption: Decision matrix for EBMBP formulation, highlighting critical stability controls for spray vs. lotion vehicles.

References & Authoritative Grounding

-

United States Environmental Protection Agency (EPA). (1999). Ethyl butylacetylaminopropionate (IR3535) Fact Sheet. (Provides toxicological baseline for propanoate repellents). Link

-

Leal, W. S., et al. (2014). Mosquito odorant receptor for DEET and methyl jasmonate. Proceedings of the National Academy of Sciences (PNAS). (Mechanistic basis for benzamide/ester interaction with CquiOR136). Link

-

Merck KGaA. (2020). IR3535® Formulation Guidelines.[3] (Industrial standard for processing amino-propionate esters; basis for pH stability limits). Link

-

Pest Management Science. (2021). Comparative hydrolysis of ester-based repellents. (Supports the requirement for pH 5.5-6.5 buffering in aqueous systems). Link

-

Journal of Chromatography A. (2018). Simultaneous determination of insect repellents by HPLC-UV. (Basis for the C18/Acetonitrile protocol).[1] Link

Sources

Technical Application Note: Solvent Selection for Extraction of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

[1][2][3][4]

Executive Summary

This application note provides a comprehensive guide for the solvent selection and extraction of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate , a lipophilic structural analog of the insect repellent IR3535.[1][2][3][4] Unlike its acetylated predecessor, the inclusion of a 4-methylbenzoyl (toluoyl) moiety significantly increases the molecule's lipophilicity (

This guide moves beyond standard protocols by employing Hansen Solubility Parameters (HSP) and Green Chemistry principles to recommend solvent systems that maximize yield, purity, and phase separation efficiency while adhering to ICH Q3C guidelines.

Molecule Analysis & Physicochemical Context

To select the optimal solvent, we must first deconstruct the solute's properties relative to the standard IR3535.[3][4][5]

| Feature | IR3535 (Standard) | Target Molecule | Impact on Extraction |

| Structure | Ethyl 3-(N-butylacetamido)propionate | Ethyl 3-(N-butyl-4-methylbenzamido )propanoate | Addition of aromatic ring increases |

| LogP (Est.) | ~1.7 | ~3.7 | Drastic reduction in water solubility; high affinity for non-polar solvents.[1][2][3][4] |

| Water Solubility | ~70 g/L (7%) | < 0.5 g/L (Practically Insoluble) | Product will not partition into aqueous phase, reducing yield loss.[1][2][3][4][5] |

| Functionality | Amide, Ester | Amide, Ester, Aromatic | Needs solvent with moderate polarity but high hydrophobicity.[3][4][5] |

The "Hydrophobic Shift" Challenge

The substitution of the acetyl group with a 4-methylbenzoyl group creates a "Hydrophobic Shift."[1][2][3][4] While IR3535 can form emulsions due to its amphiphilic nature (soluble in both water and organics), the target molecule acts as a distinct oil.[4][5] The primary challenge is not yield loss to water, but selectivity against unreacted starting materials and phase separation kinetics .[3][4][5]

Methodology: Solvent Screening Strategy[1][2][3][4]

We utilize a "Like Dissolves Like" approach quantified by Hansen Solubility Parameters (HSP).[1][3][4] The target molecule requires a solvent that matches its Dispersion (

Candidate Solvent Evaluation[1][2][4][5]

| Solvent | Class | Evaluation for Target | |||

| Dichloromethane (DCM) | Chlorinated | 18.2 | 6.3 | 6.1 | High Solubility. Excellent extraction, but ICH Class 2 (toxic).[1][2][3][4] Avoid if possible. |

| Ethyl Acetate (EtOAc) | Ester | 15.8 | 5.3 | 7.2 | Standard. Good solubility.[1][2][3][4] Risk of hydrolysis of the ester product at high pH.[1][3][4] Moderate water miscibility (~3%).[1][2][3][4] |

| Isopropyl Acetate (IPAc) | Ester | 14.9 | 4.5 | 8.2 | Recommended. Similar solvency to EtOAc but lower water solubility (<1%).[1][2][3][4][5] Better phase separation. |

| 2-MeTHF | Ether | 16.9 | 5.7 | 8.0 | Green Alternative. Derived from biomass.[1][2][3][4] Excellent stability in basic/acidic washes.[1][2][3] Clean phase cuts. |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | High Affinity. Excellent for the aromatic moiety.[1][2][3][4] Harder to remove (High BP: 110°C).[1][3] |

Selection Logic Diagram

The following decision tree illustrates the logic for selecting the extraction solvent based on process constraints.

Figure 1: Solvent Decision Tree prioritizing Green Chemistry and Process Safety.

Detailed Extraction Protocol

This protocol assumes the molecule was synthesized via a Schotten-Baumann reaction (Amine + Acid Chloride).[1][3][4] The crude mixture likely contains:

Phase 1: Quench & Initial Partition

Objective: Stop reaction and separate bulk salts.[1][2][3][4]

-

Cool the reaction mixture to 5-10°C.

-

Add Solvent: Add 2-MeTHF or Isopropyl Acetate (IPAc) (Ratio: 5 mL solvent per 1 g theoretical yield).[1][2][3][4]

-

Add Water: Add cold deionized water (1:1 vol/vol relative to organic solvent).

-

Agitate: Stir vigorously for 10 minutes.

-

Settle: Allow phases to separate. The target is in the Top (Organic) layer.[1][2][3][4]

-

Cut: Drain the bottom aqueous layer (contains bulk salts).[1][2][3][4]

Phase 2: Purification Washes (The "Pincer" Strategy)

Objective: Chemically manipulate impurities to force them into the aqueous phase.[1][2][3][4]

Figure 2: The "Pincer" Extraction Workflow targeting specific impurities.[1][2][3][4][5]

Step 2A: Acid Wash (Removes Unreacted Amine) [1][2][3][4][5]

-

Add 1M HCl (0.5 vol equivalents).

-

Agitate for 5 mins.

-

Mechanism: The unreacted Ethyl 3-(butylamino)propanoate is protonated (

), becoming water-soluble.[1][2][3][4] -

Separate phases. Keep Organic.

Step 2B: Base Wash (Removes 4-Methylbenzoic Acid) [1][2][3][4][5]

-

Add 5% NaHCO₃ or 1M NaOH (0.5 vol equivalents).

-

Agitate for 5 mins.

-

Mechanism: Unreacted 4-methylbenzoic acid is deprotonated (

), becoming water-soluble.[1][3][5] -

Separate phases. Keep Organic.

Step 2C: Polishing

-

Wash with Saturated Brine to remove entrained water.[1][2][3][4]

-

Dry over Anhydrous MgSO₄ or Na₂SO₄ .

Phase 3: Isolation[1][2][3][4]

Troubleshooting & Critical Quality Attributes (CQAs)

Emulsion Formation

Because the target is a surfactant analog (similar to soaps), vigorous shaking can cause emulsions.[2][4][5]

-

Prevention: Use Isopropyl Acetate instead of EtOAc (lower water miscibility reduces emulsion stability).[1][2][3]

-

Cure: Add solid NaCl to the aqueous phase to increase ionic strength (Salting Out).[1][2][3]

Ester Hydrolysis

The ethyl ester group is susceptible to hydrolysis, especially during the Base Wash.[3][4][5]

-

Control: Keep temperature < 10°C during NaOH washes.

-

Alternative: Use Potassium Carbonate (K₂CO₃) instead of NaOH for a milder basic wash.[1][2][3][4]

Residual Solvents

If the product is for pharmaceutical testing, residual solvent levels must meet ICH Q3C limits.[3][4][5]

References

-

ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1][2][3][4] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2][3][4] Link

-

Hansen, C. M. (2007).[1][3][4][7] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][3][4][7] CRC Press.[1][3][4][7] Link[1][2][4][5]

-

Pacek, A. W., et al. (2010).[3][4][5] "Phase separation of liquid–liquid dispersions." Chemical Engineering Science, 65(10), 2949-2956.[1][3][4][5] (Grounding for phase separation dynamics).

-

Byrne, F. P., et al. (2016).[3][4][5] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

-

PubChem. (2023).[1][3][4] Compound Summary: Ethyl 3-(N-butylacetamido)propionate (IR3535).[1][2][3][4][8] National Library of Medicine.[1][3][4] Link

Sources

- 1. Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(N-Butylacetamido)propanoate | CymitQuimica [cymitquimica.com]

- 3. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate | 1901822-79-4 [sigmaaldrich.com]

- 4. Ethyl butylacetylaminopropionate - Wikipedia [en.wikipedia.org]

- 5. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl butylacetylaminopropionate | 52304-36-6 [chemicalbook.com]

Topic: Crystallization Strategies for High-Purity Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

An Application Guide by Google's Gemini

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to developing robust crystallization methods for obtaining high-purity Ethyl 3-(N-butyl-4-methylbenzamido)propanoate. This N-substituted benzamide, like many structurally related compounds, may present purification challenges, often isolating as a viscous oil or low-melting solid, which complicates handling and final product formulation. The protocols herein are built upon fundamental crystallization principles and are designed to be systematically applied for achieving a stable, crystalline solid. We will explore two primary, field-proven methodologies: Controlled Cooling Crystallization and Anti-Solvent Crystallization . The guide explains the mechanistic rationale behind solvent selection, temperature control, and supersaturation generation, offering detailed, step-by-step protocols. Furthermore, troubleshooting strategies for common issues such as "oiling out" are discussed to empower researchers in optimizing their purification workflows.

Introduction: The Crystallization Challenge

Ethyl 3-(N-butyl-4-methylbenzamido)propanoate belongs to a class of amide-containing esters. Its molecular structure features a rigid aromatic core functionalized with a flexible N-butyl group and an ethyl propanoate chain. This combination of rigid and flexible moieties can inhibit the efficient packing required for a stable crystal lattice, often leading to the formation of amorphous solids or oils.

A structurally similar compound, Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, is documented as a liquid at room temperature. Another analog, the insect repellent IR3535 (Ethyl 3-(N-butylacetamido)propanoate), has a melting point below -20°C[1][2]. While the 4-methylbenzoyl group in our target compound may increase the melting point compared to IR3535, the inherent flexibility of the alkyl chains remains a critical factor that must be overcome to induce crystallization.

The objective of crystallization is not merely to solidify the product but to selectively precipitate the target molecule from a solution, leaving impurities behind. This is achieved by carefully controlling the generation of a supersaturated state, from which crystal nuclei can form and grow[3]. This guide provides the strategic framework for achieving this control.

Pre-Crystallization: The Importance of Purity

Crystallization is a purification technique, not a magic bullet. Its success is highly dependent on the purity of the starting material. Impurities can inhibit nucleation, slow crystal growth, or become incorporated into the crystal lattice, compromising final purity.

Recommendation: Before attempting crystallization, the crude product should be purified to >90% purity, ideally >95%, using an appropriate technique such as flash column chromatography. The synthesis of amides can often result in complex mixtures requiring robust purification methods[4][5].

Methodology I: Controlled Cooling Crystallization

This classical technique relies on the principle that the solubility of a solid in a solvent increases with temperature.[6][7] By dissolving the compound in a suitable solvent at an elevated temperature to form a saturated solution and then slowly cooling, the solubility decreases, leading to supersaturation and subsequent crystallization.

The Causality of Solvent Selection

The choice of solvent is the most critical parameter. An ideal solvent for cooling crystallization should exhibit:

-

High dissolving power at elevated temperatures.

-

Low dissolving power at low temperatures.

-

Inertness towards the compound.

-

A boiling point high enough to allow for a significant temperature gradient, but low enough for easy removal from the final product.

A preliminary solvent screen is essential. Test small quantities of the purified oil in various solvents at room temperature and with heating.

| Solvent Class | Example Solvents | Rationale & Considerations |

| Non-Polar | Heptane, Cyclohexane | Good for inducing precipitation of polar compounds. May have low dissolving power even when hot. |

| Aromatic | Toluene, Xylene | The aromatic nature may interact favorably with the benzamido group. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Often good "all-around" solvents for moderately polar compounds.[8] |

| Alcohols | Isopropanol, Ethanol | Hydrogen bonding capability may increase solubility; a significant solubility differential between hot and cold is key. |

| Ketones | Acetone, Methyl Ethyl Ketone | Generally strong solvents; often used in anti-solvent pairs. |

Experimental Workflow: Cooling Crystallization

Caption: Workflow for the Controlled Cooling Crystallization method.

Detailed Protocol: Cooling Crystallization

-

Dissolution: Place the purified Ethyl 3-(N-butyl-4-methylbenzamido)propanoate (e.g., 1.0 g) into a clean Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of the selected solvent (e.g., isopropanol, 2-3 mL).

-

Heating: Gently heat the mixture on a hot plate with stirring to a temperature below the solvent's boiling point (e.g., 60-70°C for isopropanol). Add the solvent dropwise until the compound fully dissolves. Rationale: Using the minimum amount of hot solvent ensures the solution will become supersaturated upon cooling.

-

Slow Cooling: Turn off the heat and allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with glass wool) can promote the formation of larger, more perfect crystals. Do not disturb the flask during this period.

-

Maturation: Once at room temperature, transfer the flask to an ice bath or refrigerator (0-4°C) and allow it to stand for at least 2 hours (or overnight) to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals sparingly with a small amount of ice-cold solvent to remove any residual mother liquor. Rationale: Using cold solvent minimizes the dissolution of the desired product during washing.

-

Drying: Dry the crystals under vacuum to a constant weight. Characterize the product for purity and melting point.

Methodology II: Anti-Solvent Crystallization

This method is particularly effective for compounds that are highly soluble across a wide range of temperatures in most common solvents.[9] Crystallization is induced by adding a miscible "anti-solvent" in which the compound is insoluble, causing a rapid decrease in solubility and forcing the product to precipitate.[10][11]

The Causality of Solvent/Anti-Solvent Selection

The key is to identify a solvent pair that meets these criteria:

-

Solvent: Completely dissolves the compound at a practical concentration.

-

Anti-Solvent: The compound is virtually insoluble in it.

-

Miscibility: The solvent and anti-solvent must be fully miscible with each other.

The rate of anti-solvent addition is a critical parameter; slow addition generally favors the growth of larger crystals, while rapid addition can lead to smaller particles or even amorphous precipitation.[12]

| Solvent (Good) | Anti-Solvent (Poor) | Rationale & Considerations |

| Dichloromethane | n-Heptane or Hexane | A common pair for moderately polar compounds. The volatility of dichloromethane requires a well-controlled system. |

| Acetone | Water | Excellent for compounds with some polarity. Water is a strong and economical anti-solvent. |

| Ethanol | Water | Similar to Acetone/Water, often used for pharmaceutical compounds. |

| Tetrahydrofuran (THF) | n-Heptane or Water | THF is a strong solvent; the choice of anti-solvent depends on the compound's polarity. |

Experimental Workflow: Anti-Solvent Crystallization

Caption: Workflow for the Anti-Solvent Crystallization method.

Detailed Protocol: Anti-Solvent Crystallization

-

Dissolution: Dissolve the purified Ethyl 3-(N-butyl-4-methylbenzamido)propanoate (e.g., 1.0 g) in a minimal amount of a good solvent (e.g., acetone, 2-4 mL) at room temperature in a flask with vigorous stirring.

-

Anti-Solvent Addition: Slowly add the anti-solvent (e.g., deionized water) dropwise from a burette or syringe pump. Rationale: Slow addition maintains a low level of supersaturation, which is crucial for promoting crystal growth over rapid nucleation or oiling out.

-

Induction: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

-

Seeding (Optional): If a crystal is available, add a tiny seed crystal at the first sign of turbidity to promote controlled growth.

-

Maturation: Once turbidity persists, stop the addition and allow the slurry to stir at room temperature for 1-4 hours to let the crystals grow and the system to equilibrate.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small portion of the anti-solvent or a solvent/anti-solvent mixture rich in the anti-solvent.

-

Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting: When It "Oils Out"

The most common failure mode for compounds like this is "oiling out," where a liquid, super-saturated phase separates instead of solid crystals.

-

Cause: The level of supersaturation is too high, or the temperature is above the compound's melting point in that specific solvent system. Nucleation is kinetically slower than liquid-liquid phase separation.

-

Solutions:

-

Reduce Cooling Rate: In cooling crystallization, slow the cooling down dramatically.

-

Dilute the Solution: Add more solvent (for cooling method) or more of the "good" solvent (for anti-solvent method) to reduce the concentration, then re-attempt the process more slowly.

-

Increase Stirring Rate: High agitation can sometimes break up oils and encourage nucleation.

-

Lower the Temperature: If an oil forms at room temperature, try cooling it further to see if it will solidify. You can then use a solidified particle to seed a new, less concentrated batch.

-

Change Solvents: The interaction between the solute and solvent is critical. A different solvent system may disfavor oil formation.

-

Conclusion

The crystallization of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate, while potentially challenging due to its tendency to form an oil, can be systematically achieved. Success hinges on starting with a sufficiently pure material and methodically screening solvent systems to control the generation of supersaturation. The Controlled Cooling and Anti-Solvent methods described provide two powerful, orthogonal strategies. By understanding the causality behind each step—from solvent selection to cooling rates—researchers can troubleshoot effectively and develop a robust, scalable protocol for obtaining this target compound in a high-purity, crystalline form.

References

-

Wikipedia. Ethyl butylacetylaminopropionate. Wikipedia Foundation. [Link]

-

Bull. Korean Chem. Soc. 3-(N-methyl-4-nitrobenzamido)- benzoate Monohydrate. Korean Chemical Society. [Link]

-

PubChem. Ethyl butylacetylaminopropionate. National Center for Biotechnology Information. [Link]

- Google Patents. Stable aqueous formulation of 3-(N-butylacetamino)-propionic acid ethyl ester.

-

ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

- Google Patents. Crystallization method for organic acid or organic acid ester.

-

Journal of Drug Delivery and Therapeutics. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

-

National Center for Biotechnology Information. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. [Link]

-

Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

- Google Patents.

-

International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

-

International Journal of Computer & Electrical Engineering. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

-

PubChem. Ethyl 3-phenylpropionate. National Center for Biotechnology Information. [Link]

-

EIT RawMaterials. Antisolvent Crystallization. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

University of Fribourg. Guide for crystallization. [Link]

-

National Center for Biotechnology Information. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

Patsnap. Solubility of Ethyl Propanoate in Various Organic Solvents. [Link]

-

BVV. Chapter 6: Isolation (Evaporative & Cooling Crystallization). [Link]

-

wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

-

National Center for Biotechnology Information. Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. [Link]

-

Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. [Link]

Sources

- 1. Ethyl butylacetylaminopropionate - Wikipedia [en.wikipedia.org]

- 2. Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iscientific.org [iscientific.org]

- 4. biotage.com [biotage.com]

- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]

- 7. shopbvv.com [shopbvv.com]

- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 12. ijcea.org [ijcea.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

Welcome to the technical support center for the synthesis of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low yields during the synthesis of this target molecule. The information provided herein is based on established principles of organic synthesis and practical, field-proven insights.

The synthesis of this tertiary amide can be approached through several routes, most commonly via the acylation of a secondary amine. The two principal pathways are:

-

Acyl Chloride Method (Schotten-Baumann conditions): Reaction of 4-methylbenzoyl chloride with ethyl 3-(butylamino)propanoate in the presence of a base.

-

Amide Coupling Method: Reaction of 4-methylbenzoic acid with ethyl 3-(butylamino)propanoate using a coupling agent.

This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low (<50%). What are the most common areas to investigate first?

A low yield is a systemic issue that can arise from problems with reagents, reaction conditions, or the work-up procedure. A logical, step-by-step diagnosis is critical.

Initial Diagnostic Workflow:

-

Assess Starting Material Purity: The integrity of your synthesis is founded on the quality of your starting materials. Impurities can inhibit the reaction or introduce side reactions.

-

Verify Reaction Conditions: Amide bond formation is sensitive to stoichiometry, temperature, solvent, and the choice of base or coupling agent.

-

Evaluate Work-up & Purification: Significant product loss can occur during aqueous extraction and chromatographic purification.

The following flowchart provides a general troubleshooting decision tree:

Caption: General troubleshooting workflow for low yields.

Q2: I'm using 4-methylbenzoyl chloride and ethyl 3-(butylamino)propanoate, but the reaction is inefficient. What are the likely causes?

This is a classic Schotten-Baumann reaction.[][2] Its success hinges on the quality of the acyl chloride and proper management of the reaction conditions.

Potential Issues & Solutions:

-

Degradation of 4-Methylbenzoyl Chloride: Acyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive 4-methylbenzoic acid.[3]

-

Solution: Use freshly purchased or distilled 4-methylbenzoyl chloride. Handle it under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. You can check for hydrolysis by taking an IR spectrum; the presence of a broad O-H stretch around 3000 cm⁻¹ indicates the presence of the carboxylic acid.

-

-

Incorrect Choice or Stoichiometry of Base: A base is required to neutralize the HCl generated during the reaction.[] If the base is not strong enough or is present in insufficient quantity, the HCl will protonate the starting amine, rendering it non-nucleophilic.

-

Solution: Use at least one equivalent of a tertiary amine base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). Sometimes, using two equivalents of the base or an aqueous solution of NaOH can drive the reaction to completion.[4] The reaction is often exothermic, so adding the acyl chloride slowly at 0 °C can prevent side reactions.[][5]

-

-

Side Reactions: If the amine starting material, ethyl 3-(butylamino)propanoate, is contaminated with its precursor, N-butylamine, you may form the primary amide (N-butyl-4-methylbenzamide) as a byproduct, complicating purification.

-

Solution: Ensure the purity of your ethyl 3-(butylamino)propanoate starting material via NMR or GC-MS analysis before starting the reaction.

-

Q3: I am attempting the synthesis using 4-methylbenzoic acid with a coupling agent like DCC or EDC, and my yields are poor with a difficult-to-remove byproduct. What is happening?

Using a coupling agent to form an amide bond from a carboxylic acid is a very common and mild method, but it has its own set of challenges.[6][7]

Common Problems with Coupling Agents:

-

Inadequate Activation: The carboxylic acid must be activated by the coupling agent to form a reactive intermediate that the amine can attack.[2][8] If activation is slow or incomplete, the reaction will stall.

-

Solution: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is often necessary.[9][10][11] HOBt traps the highly reactive O-acylisourea intermediate to form an activated HOBt-ester, which is more stable and less prone to side reactions like racemization.[2][10][11]

-

-

Formation of N-acylurea: A common side reaction with carbodiimides like DCC and EDC is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea byproduct.[10][11] This byproduct is often difficult to separate from the desired amide product by chromatography.

-

Solution:

-

Use Additives: As mentioned, HOBt can minimize N-acylurea formation.[11]

-

Temperature Control: Keep the reaction temperature low (0 °C to room temperature) as higher temperatures can promote the rearrangement.[10]

-

Choose a Water-Soluble Carbodiimide: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC. The resulting N-acylurea from EDC is water-soluble and can be easily removed with an acidic aqueous wash during the work-up.[10][12]

-

-

Data Summary: Common Coupling Agent Systems

| Coupling Agent | Additive(s) | Key Advantages | Common Issues |

| DCC | HOBt, DMAP | Inexpensive and effective.[6] | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be hard to filter completely.[9] N-acylurea formation.[10] |

| EDC | HOBt, HOAt | Forms a water-soluble urea byproduct, simplifying work-up.[10] | More expensive than DCC. Can still form N-acylurea without additives.[10] |

| HATU/HBTU | DIPEA, Et₃N | High coupling efficiency, even for hindered amines.[][9] | More expensive; byproducts are generally removed via work-up. |

Q4: I suspect my starting materials are impure. What are the recommended purification procedures?

-

4-Methylbenzoic Acid: This solid can be purified by recrystallization from a suitable solvent system like ethanol/water.

-

4-Methylbenzoyl Chloride: This liquid is moisture-sensitive.[3] It can be purified by distillation under reduced pressure.[13] Ensure your distillation apparatus is completely dry.

-

Ethyl 3-(butylamino)propanoate: This secondary amine can be synthesized via a Michael addition of n-butylamine to ethyl acrylate.[14] It should be checked for purity by NMR and for the absence of primary amine impurities. It can be purified by vacuum distillation if necessary.

-

Solvents: For moisture-sensitive reactions (acyl chloride and coupling agent methods), it is critical to use anhydrous solvents (e.g., DCM, THF, DMF). Solvents can be dried using molecular sieves or by distillation from an appropriate drying agent.

Q5: My reaction seems to stall before completion according to TLC analysis. How can I drive it forward?

-

Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acylating agent (acyl chloride or carboxylic acid/coupling agent) relative to the amine.

-

Increase Temperature: If the reaction is sluggish at room temperature, gentle heating to 40-50 °C may increase the rate. However, be cautious, as this can also increase the rate of side reactions.[15]

-

Re-evaluate Your Base/Coupling System: If using a coupling agent, the reaction may not proceed without an additive like HOBt or DMAP.[9] If using the acyl chloride method, ensure your base is sufficient and non-nucleophilic (e.g., DIPEA).

Q6: I am losing a significant amount of product during the aqueous work-up. How can I optimize my extraction?

The target molecule, Ethyl 3-(N-butyl-4-methylbenzamido)propanoate, is a tertiary amide and should be neutral. However, improper pH during extraction can lead to poor partitioning into the organic layer.

Optimized Work-up Protocol:

Caption: Recommended aqueous work-up workflow.

-

Acid Wash: A wash with dilute HCl will remove any unreacted amine starting material and tertiary amine bases.

-

Base Wash: A wash with saturated sodium bicarbonate (NaHCO₃) will remove unreacted 4-methylbenzoic acid and additives like HOBt.

-

Brine Wash: A final wash with saturated NaCl solution helps to remove residual water from the organic layer and break any emulsions that may have formed.

Q7: My final product is still impure after column chromatography. What are common byproducts and how can I improve separation?

-

N-Acylurea (from DCC/EDC): This is a very common impurity. If an EDC-based urea is present, it can sometimes be removed with repeated aqueous washes. The DCU byproduct from DCC is less polar than the desired amide and should elute first during chromatography.

-

Unreacted 4-methylbenzoic acid: This is more polar than the product and should elute later. An effective aqueous work-up should remove most of it.

-

Optimizing Chromatography:

-

Solvent System: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).

-

TLC Analysis: Carefully run TLC plates with different solvent systems to find the one that gives the best separation (largest ΔRf) between your product and the impurities before attempting the column.

-

By systematically addressing these potential issues, you can effectively troubleshoot and optimize the synthesis of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate to achieve higher yields and purity.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carboxylic Acid Amide and Ester Synthesis by Activation with EDC and DMAP in the Presence of a Catalytic Amount of HOBt. Molecules, 20(7), 12490–12509. [Link]

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]

-

Pace, V., & Rae, J. P. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4235–4245. [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

Foley, P. J. M., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7737-7756. [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.

-

Nagel, U., et al. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie, 344(12), 840-842. [Link]

-

Reddit. (2024, October 9). Struggling with amide coupling. [Link]

- Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Ali, M. A., et al. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Tetrahedron Letters, 56(38), 5304-5307. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

- Albericio, F., & Carpino, L. A. (2002). Carbodiimides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (pp. 445-467). Thieme.

-

ResearchGate. (2025, December 12). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US6306905B1 - Stable aqueous formulation of 3-(N-butylacetamino)-propionic acid ethyl ester.

-

Royal Society of Chemistry. (2023, December 1). Reaction Chemistry & Engineering. [Link]

-

Chem-supply.net. (n.d.). 4-Methylbenzoyl chloride 874-60-2 wiki. [Link]

-

Royal Society of Chemistry. (2018, January 22). Base-promoted amide synthesis from aliphatic amines and ynones as acylation agents through C–C bond cleavage. [Link]

-

Aapptec. (2021, May 19). Carbodiimides and Additives. [Link]

-

ResearchGate. (n.d.). (PDF) Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. [Link]

- W, P. S. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Organic Chemistry Portal.

-

LibreTexts Chemistry. (2024, September 30). 21.7: Chemistry of Amides. [Link]

-

Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. [Link]

Sources

- 2. Lab Reporter [fishersci.co.uk]

- 3. CAS 874-60-2: 4-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]

- 4. assets-global.website-files.com [assets-global.website-files.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. peptide.com [peptide.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. CN102557923A - Method for purifying benzoyl chloride reaction terminating solution - Google Patents [patents.google.com]

- 14. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 15. reddit.com [reddit.com]

Removing unreacted starting materials from Ethyl 3-(N-butyl-4-methylbenzamido)propanoate

Introduction: The synthesis of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate, a tertiary amide, is a common objective in medicinal chemistry and materials science. The standard synthetic route involves the nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative, typically an acid chloride.[1][2][3] While the reaction to form the amide bond is often efficient, the subsequent purification of the crude product is critical to isolate the target compound from unreacted starting materials and reaction byproducts. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common purification challenges, ensuring researchers can achieve high purity of their final product.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude reaction mixture?

A1: Understanding the potential impurities is the first step toward designing an effective purification strategy. Following a typical amide coupling reaction using 4-methylbenzoyl chloride and ethyl 3-(N-butylamino)propanoate (or a related precursor), your crude product will contain the desired neutral amide alongside several key impurities with distinct chemical properties.

-

Unreacted Starting Materials:

-

Reaction Byproducts:

-

4-Methylbenzoic Acid (p-Toluic Acid): This acidic byproduct forms from the hydrolysis of the 4-methylbenzoyl chloride upon contact with trace amounts of water during the reaction or work-up.[4][7][8]

-

Triethylamine Hydrochloride (or similar amine salt): If a scavenger base like triethylamine is used to neutralize the HCl generated during the reaction, its salt will be a major byproduct.[9]

-

These impurities can be systematically removed by exploiting their differing acid-base properties and polarities.

| Impurity | Chemical Name | Chemical Property | Primary Removal Method |

| Starting Amine | Ethyl 3-(N-butylamino)propanoate | Basic | Acidic Wash (Liquid-Liquid Extraction) |

| Acid Chloride | 4-Methylbenzoyl Chloride | Electrophilic/Reactive | Aqueous Quench / Basic Wash |

| Acid Byproduct | 4-Methylbenzoic Acid | Acidic | Basic Wash (Liquid-Liquid Extraction) |

| Scavenger Base Salt | Triethylamine HCl | Ionic Salt | Aqueous Wash |

| Product | Ethyl 3-(N-butyl-4-methylbenzamido)propanoate | Neutral | Remains in Organic Layer |

Q2: What is the most direct method to remove the bulk of the acidic and basic impurities after the reaction?

A2: The most effective initial purification step is a liquid-liquid extraction based on acid-base chemistry.[10][11][12] This technique leverages the different solubilities of the neutral product and the ionic salts of the acidic and basic impurities in immiscible aqueous and organic solvents. The amide product, being neutral, will remain in the organic layer, while the impurities are selectively pulled into the aqueous layer.

The core principle is as follows:

-

Removing the Basic Amine: Washing the organic solution with a dilute acid (e.g., HCl) will protonate the unreacted amine, forming a water-soluble ammonium salt (R₂NH₂⁺Cl⁻) that partitions into the aqueous phase.[11][13]

-

Removing the Acidic Carboxylic Acid: Subsequently washing with a dilute base (e.g., NaHCO₃) will deprotonate the 4-methylbenzoic acid, forming a water-soluble sodium carboxylate salt (RCOO⁻Na⁺) that also moves to the aqueous layer.[10][14]

This sequence of washes efficiently removes the most common reactive impurities, leaving a significantly cleaner solution of your desired product.

Q3: Can you provide a detailed, step-by-step protocol for this acid-base extraction?

A3: Certainly. This protocol assumes your reaction was performed in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Experimental Protocol: Acid-Base Extraction Work-up

-

Quench the Reaction: If your reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing deionized water. This will quench any remaining 4-methylbenzoyl chloride, hydrolyzing it to 4-methylbenzoic acid.

-

Acidic Wash (Removes Basic Impurities):

-

Add a volume of 1 M Hydrochloric Acid (HCl) solution to the separatory funnel approximately equal to the volume of the organic layer.

-

Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.

-

Shake the funnel vigorously for 30-60 seconds, venting frequently.

-

Place the funnel back on a ring stand and allow the layers to fully separate.

-

Drain and discard the lower aqueous layer.

-

-

Basic Wash (Removes Acidic Impurities):

-

To the remaining organic layer in the funnel, add an equal volume of a saturated Sodium Bicarbonate (NaHCO₃) solution.

-

Caution: Stopper and vent immediately and carefully. The neutralization of acid will generate CO₂ gas, causing pressure buildup.

-

Shake gently at first, venting every few seconds. Once the pressure subsides, shake vigorously for 30-60 seconds.

-

Allow the layers to separate, then drain and discard the aqueous layer. Repeat this wash if significant gas evolution was observed.

-

-

Brine Wash (Removes Dissolved Water):

-

Add an equal volume of saturated Sodium Chloride (brine) solution to the funnel.

-

Shake vigorously for 30 seconds. This wash helps to remove the majority of dissolved water from the organic solvent.

-

Allow the layers to separate, then drain and discard the aqueous layer.

-

-

Drying and Concentration:

-

Drain the organic layer into an Erlenmeyer flask.

-

Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified product.

-

At this stage, your product should be significantly purer. You can assess the purity via Thin Layer Chromatography (TLC) or ¹H NMR.

Q4: My product still shows minor impurities on TLC after the extraction. What is the next step?

A4: If acid-base extraction is insufficient, the next and most robust purification technique is flash column chromatography . This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the solvent system). Since your product is a neutral amide, it will have a moderate polarity that allows for excellent separation from any remaining non-polar or more polar neutral impurities.

// Node Definitions crude [label="Crude Reaction Mixture", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; extraction [label="Step 1: Acid-Base\nLiquid-Liquid Extraction", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; analysis [label="Step 2: Purity Analysis\n(TLC, NMR)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; decision [label="Is Product >95% Pure?", shape=diamond, fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; chromatography [label="Step 3: Flash Column\nChromatography", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; recrystallization [label="Optional Final Polish:\nRecrystallization (if solid)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; impurities [label="Aqueous Waste:\n(Acidic & Basic Impurities)", shape=box, style="rounded,dashed", color="#5F6368"];

// Edges crude -> extraction; extraction -> analysis [label=" Isolate & Dry\nOrganic Layer"]; extraction -> impurities [style=dashed]; analysis -> decision; decision -> pure_product [label=" Yes"]; decision -> chromatography [label=" No"]; chromatography -> pure_product [label=" Combine Pure Fractions\n& Evaporate Solvent"]; pure_product -> recrystallization [style=dotted, label=" If solid & highest\npurity needed"]; } dot Caption: Workflow for the purification of Ethyl 3-(N-butyl-4-methylbenzamido)propanoate.

Q5: How do I select a solvent system and perform column chromatography for this amide?

A5: The key is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on a silica gel TLC plate.[15] This provides the optimal separation window. For a moderately polar amide like this, a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate) is an excellent starting point.

Experimental Protocol: Flash Column Chromatography

-

Solvent System Selection:

-

Using TLC, test various ratios of Hexane:Ethyl Acetate. Start with a high ratio of hexane (e.g., 9:1) and gradually increase the ethyl acetate content (e.g., 4:1, 2:1) until the desired Rf is achieved.

-

-

Column Packing:

-

Select an appropriately sized column for your sample amount.

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent.

-

Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no cracks or air bubbles.

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.

-

Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add this dry powder to the top of the packed column.

-

-

Elution:

-

Begin eluting with the starting solvent system, collecting fractions in test tubes.

-

Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

-

If separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution).

-

-

Isolation:

-

Combine the fractions that contain your pure product.

-

Remove the solvent via rotary evaporation to yield the purified Ethyl 3-(N-butyl-4-methylbenzamido)propanoate.

-

| Polarity | Suggested Solvent System | Common Starting Ratio (v/v) | Comments |

| Low | Hexane : Ethyl Acetate | 9:1 to 4:1 | Good starting point for eluting non-polar byproducts first. |

| Medium | Hexane : Ethyl Acetate | 3:1 to 1:1 | Likely range for eluting the target amide. |

| High | Dichloromethane : Methanol | 99:1 to 95:5 | Useful for eluting highly polar baseline impurities if necessary. |

Q6: My final product is a solid. Is there a way to improve its purity even further?

A6: Absolutely. If your product is a solid and you require very high purity (e.g., for analytical standards or final drug compounds), recrystallization is the ideal final step.[15][16][17] This technique relies on the principle that the desired compound will be highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold. Soluble impurities will remain in the cold solvent (the mother liquor), while your product crystallizes out in a pure form.

General Protocol for Recrystallization

-

Solvent Screening: Test the solubility of a small amount of your product in various solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, or a Hexane/Ethyl Acetate mixture) at room temperature and upon heating.[15][16][18] The ideal solvent will dissolve your product when hot but cause it to precipitate upon cooling.

-

Dissolution: In an Erlenmeyer flask, dissolve your solid in the minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals don't form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

-